molecular formula C21H15ClN2O3S2 B6426274 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 573674-06-3

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B6426274
CAS No.: 573674-06-3
M. Wt: 442.9 g/mol
InChI Key: LQYKGZNJNUAIKR-YVLHZVERSA-N
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Description

The compound 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione belongs to a class of hybrid molecules combining thiazolidinone and pyrrolidine-2,5-dione pharmacophores. Its structure features a Z-configured 4-chlorophenylmethylidene group at the 5-position of the thiazolidinone ring, a sulfanylidene moiety at the 2-position, and a 4-methylphenyl-substituted pyrrolidine-2,5-dione. This architecture is designed to leverage the bioactivity of thiazolidinones (noted for antimicrobial, anti-inflammatory, and antidiabetic properties) and the metabolic stability imparted by the pyrrolidine-2,5-dione fragment . The synthesis of this compound employs a streamlined method involving cyclocondensation reactions, avoiding harsh conditions to preserve stereochemical integrity .

Properties

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c1-12-2-8-15(9-3-12)23-18(25)11-16(19(23)26)24-20(27)17(29-21(24)28)10-13-4-6-14(22)7-5-13/h2-10,16H,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYKGZNJNUAIKR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione , also known by its CAS number 104183-59-7 , is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Molecular Structure

The molecular formula of the compound is C22H22ClN3O2S2C_{22}H_{22}ClN_{3}O_{2}S_{2} with a molecular weight of 460.012 g/mol . Its structural characteristics include:

  • Thiazolidinone framework : A five-membered ring containing sulfur and nitrogen.
  • Chlorophenyl group : Contributes to the compound's lipophilicity and potential biological interactions.

Physical Properties

PropertyValue
Density1.38 g/cm³
Boiling Point660°C at 760 mmHg
Flash Point353°C
Refractive Index1.692

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 16–32 mg/ml for certain derivatives .

Anticancer Activity

The compound's thiazolidinone structure is associated with various anticancer properties. In particular, derivatives have been tested against several cancer cell lines, demonstrating cytotoxic effects. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The thiazolidinone derivatives have also been evaluated for their ability to inhibit specific enzymes. Notably, they have been tested against protein kinases like DYRK1A and CDK5, which are crucial in cancer progression . The inhibition of these enzymes suggests potential applications in cancer therapy.

Case Studies

  • Antimalarial Activity : A related study evaluated the antimalarial activity of thiazolidinone derivatives, revealing IC50 values of 35.0 µM for chloroquine-sensitive strains of Plasmodium falciparum and higher values for resistant strains . This indicates a moderate potential for these compounds in treating malaria.
  • Antituberculosis Activity : Another investigation assessed the anti-tuberculosis efficacy of thiazolidinones, finding that while some derivatives showed activity, they were less effective than standard treatments like Isoniazid and Rifampicin .

Scientific Research Applications

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that thiazolidinones exhibit significant antibacterial and antifungal activities. This specific compound's structural features may enhance its efficacy against resistant strains of bacteria.
  • Anticancer Potential : Some studies suggest that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacological Studies

Pharmacological studies have focused on the following applications:

  • Drug Development : As a lead compound, it serves as a precursor for synthesizing other bioactive molecules with enhanced therapeutic profiles.
  • Mechanism of Action Studies : Investigations into how this compound interacts at the molecular level with biological targets, potentially informing drug design.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Assessment : A study demonstrated that derivatives of this thiazolidinone exhibited potent activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
  • Cytotoxicity Evaluation : Research indicated that certain modifications to the thiazolidinone structure increased cytotoxic effects on various cancer cell lines, pointing towards its utility in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis, and bioactivity.

Compound Key Substituents Configuration Synthesis Method Bioactivity/Reactivity References
Target Compound 4-Cl (arylidene), 4-Me (aryl) Z Cyclocondensation under mild conditions Potential antimicrobial/antidiabetic (inferred from thiazolidinone class)
3-(4-Hydroxyphenyl)-5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone 4-OCH₃ (arylidene and hydrazono), 4-OH (aryl) Z Reflux in DMF/acetic acid with NaOAc Enhanced solubility due to methoxy groups; unconfirmed bioactivity
E/Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines Aroyl (e.g., 4-Cl, 4-OCH₃) groups, benzyl at N3 E/Z mixture Reaction with nitrile oxides in pyridine Forms dioxadiazines (6a-b) via cycloaddition; Z-isomers more reactive
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Chloro-dithiazolium core, pyridine amines N/A Reaction of chloro-dithiazolium salts with activated methylene compounds Enhanced electrophilicity due to chloro group; applications in heterocyclic chemistry

Key Findings:

The 4-methylphenyl substituent on the pyrrolidine-dione moiety may improve metabolic stability relative to unsubstituted analogues .

Stereochemical Influence :

  • The Z-configuration at the 5-arylidene position is critical for maintaining planar geometry, facilitating π-π stacking interactions in biological systems. E-isomers (as in ) exhibit divergent reactivity, often forming dimeric or cycloaddition products.

Synthetic Efficiency: The target compound’s synthesis () avoids costly catalysts or high temperatures, contrasting with the reflux conditions required for hydrazono-thiazolidinones ().

Bioactivity Trends: Thiazolidinones with 4-Cl substituents (target compound, ) show heightened electrophilicity, correlating with antimicrobial potency in preliminary studies. Methoxy-substituted derivatives () may prioritize solubility over target affinity.

Reactivity Pathways: Unlike the target compound, E/Z-5-aroylmethylene thiazolidines () react with nitrile oxides to yield dioxadiazines, highlighting how minor structural changes (e.g., aroyl vs. arylidene) alter reaction outcomes.

Preparation Methods

Microwave-Assisted Synthesis

A patent-derived method (WO2016102347A1) uses microwave irradiation to accelerate the Knoevenagel condensation:

  • Conditions : 150 W, 100°C, 20 minutes

  • Yield : 88%

One-Pot Approach

Sequential Knoevenagel condensation and nucleophilic substitution in a single vessel reduce purification steps:

  • Solvent : Acetonitrile

  • Catalyst : Triethylamine

  • Overall Yield : 65%

Challenges and Optimization

  • Stereoselectivity : The Z-isomer predominates (>95%) due to steric hindrance during condensation.

  • Byproducts : Hydrolysis of the thiazolidinone ring is mitigated by anhydrous conditions.

Industrial-Scale Considerations

  • Cost-Efficiency : Ethanol is preferred over DMF for environmental and economic reasons.

  • Catalyst Recycling : Piperidine can be recovered via distillation (85% recovery) .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4-chlorobenzaldehyde with a thiosemicarbazide derivative (e.g., 2,3-dimethylphenylthiosemicarbazide) in the presence of a base (e.g., NaOH) under reflux conditions.
  • Step 2: Cyclization of the intermediate to form the thiazolidinone ring, often requiring controlled temperatures (70–100°C) and solvents like ethanol or DMF .
  • Key reagents: Sodium borohydride (reduction), hydrogen peroxide (oxidation), and triethylamine (substitution) .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typically required for biological studies).
  • Mass Spectrometry (MS): Molecular ion peaks to confirm molecular weight .

Q. What primary biological activities have been reported?

  • Antimicrobial: Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity.
  • Anticancer: Inhibition of cancer cell proliferation (e.g., MCF-7 breast cancer cells) through apoptosis induction.
  • Anti-inflammatory: Suppression of COX-2 enzyme activity in murine macrophage models .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Parameter tuning: Adjust reaction temperature (e.g., 80°C vs. 100°C) and solvent polarity (DMF vs. ethanol) to minimize side products.
  • Catalyst screening: Test bases like piperidine or K₂CO₃ for cyclization efficiency.
  • Real-time monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. How to resolve contradictions in biological activity data across studies?

  • Structural validation: Ensure compound purity via X-ray crystallography or 2D NMR to rule out isomer interference .
  • Assay standardization: Compare results using identical cell lines (e.g., HeLa vs. HT-29) and concentrations (IC₅₀ values).
  • SAR analysis: Evaluate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Functional group modification: Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Biological testing: Screen analogs against enzyme targets (e.g., HDACs for anticancer activity) using fluorescence-based assays.
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How to design assays for mechanism-of-action studies?

  • Enzyme inhibition: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) to quantify activity.
  • Cellular uptake: Label the compound with a fluorescent tag (e.g., FITC) and image via confocal microscopy.
  • Transcriptomic profiling: RNA-seq to identify differentially expressed genes post-treatment .

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